REACTION_CXSMILES
|
C([N:20]1[CH:24]=[C:23]([C:25]2[C:26]([O:31][C:32]3[CH:37]=[CH:36][C:35]([NH2:38])=[CH:34][CH:33]=3)=[N:27][CH:28]=[CH:29][CH:30]=2)[CH:22]=[N:21]1)(C1C=CC=CC=1)(C1C=CC=CC=1)C1C=CC=CC=1.FC(F)(F)C(O)=O>CO>[NH:20]1[CH:24]=[C:23]([C:25]2[C:26]([O:31][C:32]3[CH:37]=[CH:36][C:35]([NH2:38])=[CH:34][CH:33]=3)=[N:27][CH:28]=[CH:29][CH:30]=2)[CH:22]=[N:21]1
|
Name
|
4-(3-(1-trityl-1H-pyrazol-4-yl)pyridin-2-yloxy)benzenamine
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Quantity
|
0.15 g
|
Type
|
reactant
|
Smiles
|
C(C1=CC=CC=C1)(C1=CC=CC=C1)(C1=CC=CC=C1)N1N=CC(=C1)C=1C(=NC=CC1)OC1=CC=C(C=C1)N
|
Name
|
|
Quantity
|
0.23 mL
|
Type
|
reactant
|
Smiles
|
FC(C(=O)O)(F)F
|
Name
|
|
Quantity
|
1 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Control Type
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UNSPECIFIED
|
Setpoint
|
80 °C
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Type
|
CUSTOM
|
Details
|
The mixture was stirred at 80° C. for 36 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
In a 25 mL sealed tube
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Type
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CONCENTRATION
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Details
|
The mixture was concentrated
|
Type
|
EXTRACTION
|
Details
|
The residue was extracted into EtOAc
|
Type
|
WASH
|
Details
|
washed 1×NaHCO3, 1×NaCl
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over Mg2SO4
|
Type
|
FILTRATION
|
Details
|
filtered through fritted funnel
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Reaction Time |
36 h |
Name
|
|
Type
|
product
|
Smiles
|
N1N=CC(=C1)C=1C(=NC=CC1)OC1=CC=C(C=C1)N
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |